molecular formula C12H9ClN2O2 B12573302 5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide CAS No. 634185-52-7

5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide

Cat. No.: B12573302
CAS No.: 634185-52-7
M. Wt: 248.66 g/mol
InChI Key: PHRCJJDVUZDVCX-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide is a chemical compound with the molecular formula C12H9ClN2O2 It is known for its unique structure, which includes a chloro group, a hydroxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-N-pyridin-3-ylbenzamide

    Reduction: Formation of 5-chloro-2-hydroxy-N-pyridin-3-ylbenzylamine

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide
  • 5-chloro-2-hydroxy-N-(pyridin-4-yl)benzamide
  • 5-chloro-2-hydroxy-N-(pyrimidin-2-yl)benzamide

Uniqueness

5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide is unique due to the specific positioning of the pyridinyl group at the 3-position of the benzamide core This structural feature may confer distinct reactivity and biological activity compared to its analogs with pyridinyl groups at different positions

Properties

CAS No.

634185-52-7

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-4-11(16)10(6-8)12(17)15-9-2-1-5-14-7-9/h1-7,16H,(H,15,17)

InChI Key

PHRCJJDVUZDVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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